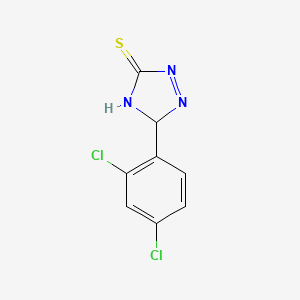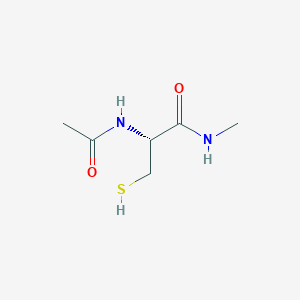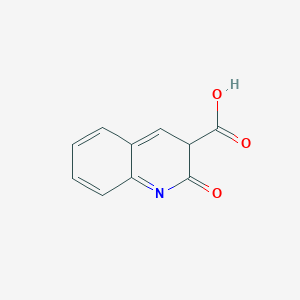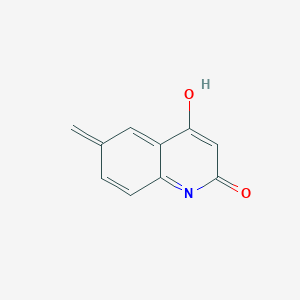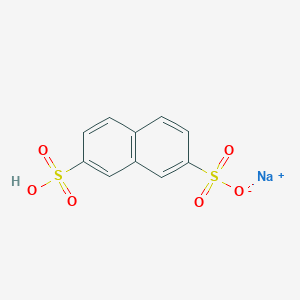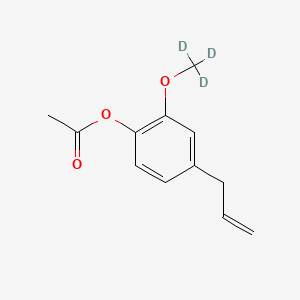
Eugenol acetate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eugenol acetate-d3 is a deuterated derivative of eugenol acetate, a compound derived from eugenol. Eugenol is a phenolic compound found in various plants such as clove, cinnamon, and tulsi. It is known for its aromatic properties and is widely used in the food, cosmetic, and pharmaceutical industries. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to the presence of deuterium atoms.
准备方法
Synthetic Routes and Reaction Conditions
Eugenol acetate-d3 can be synthesized through the esterification of eugenol with acetic anhydride in the presence of a deuterated catalyst. The reaction typically involves the following steps:
Eugenol Extraction: Eugenol is extracted from clove oil using steam distillation.
Deuteration: The hydroxyl group of eugenol is deuterated using deuterium oxide (D2O).
Esterification: The deuterated eugenol is then reacted with acetic anhydride in the presence of a deuterated acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Extraction: Large-scale steam distillation of clove oil to obtain eugenol.
Deuteration: Deuteration of eugenol using D2O in industrial reactors.
Esterification: Esterification in large reactors with acetic anhydride and deuterated catalysts.
化学反应分析
Types of Reactions
Eugenol acetate-d3 undergoes various chemical reactions, including:
Oxidation: Oxidation of the allyl group to form this compound epoxide.
Reduction: Reduction of the double bond in the allyl group.
Substitution: Substitution reactions at the aromatic ring or the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products
Oxidation: Formation of this compound epoxide.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of halogenated this compound derivatives.
科学研究应用
Eugenol acetate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to understand the biotransformation of eugenol derivatives.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of flavoring agents and fragrances.
作用机制
The exact mechanism of action of eugenol acetate-d3 is not fully understood. it is believed to exert its effects through the following pathways:
Action Potential Interruption: this compound may interrupt action potentials, contributing to its analgesic properties.
Antioxidant Activity: It exhibits antioxidant properties by neutralizing reactive oxygen species (ROS).
Anti-inflammatory Effects: It may reduce inflammation by modulating inflammatory pathways.
相似化合物的比较
Eugenol acetate-d3 can be compared with other similar compounds such as:
Eugenol: The non-deuterated form, widely used in various industries.
Isoeugenol: A structural isomer with similar aromatic properties.
Methyl Eugenol: Another derivative with distinct applications in flavoring and fragrance industries.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable in research for tracing and studying metabolic pathways and reaction mechanisms.
Conclusion
This compound is a valuable compound in scientific research due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and potential therapeutic effects make it an important subject of study in various fields, including chemistry, biology, medicine, and industry.
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
209.26 g/mol |
IUPAC 名称 |
[4-prop-2-enyl-2-(trideuteriomethoxy)phenyl] acetate |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3/i3D3 |
InChI 键 |
SCCDQYPEOIRVGX-HPRDVNIFSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC=C)OC(=O)C |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)CC=C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile](/img/structure/B12363850.png)

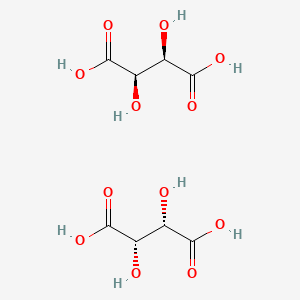
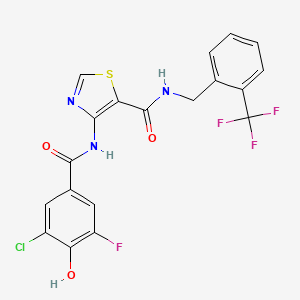

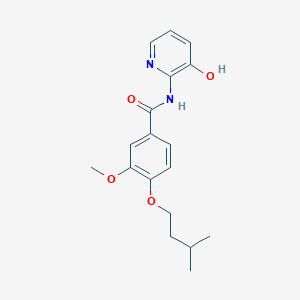
![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)
